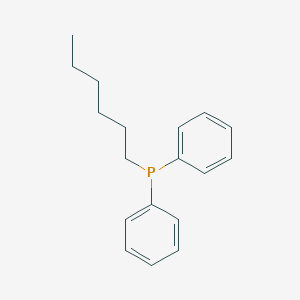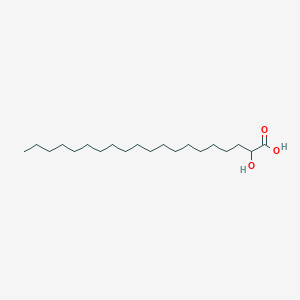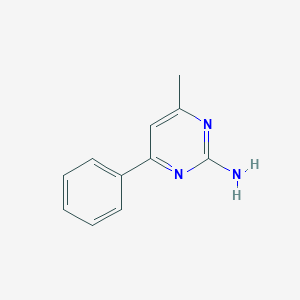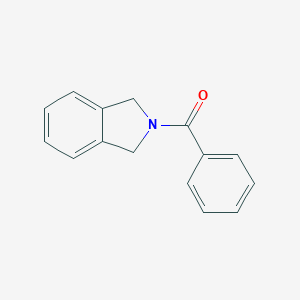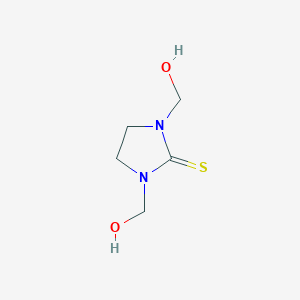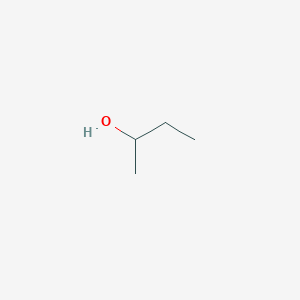![molecular formula C10H11ClN2O2 B098122 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 17722-52-0](/img/structure/B98122.png)
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid
Overview
Description
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C10H10ClNO3 . It is also known as N-(4-chlorophenyl)succinamic acid .
Molecular Structure Analysis
The molecular weight of this compound is approximately 227.644 Da . The structure of this compound includes a carboxylic acid group (-COOH), an amine group (-NH2), and a chlorophenyl group (C6H4Cl) .Scientific Research Applications
Medicine: Antimicrobial Agents
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid has been explored for its potential in creating antimicrobial agents. Derivatives of this compound have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against strains like Candida albicans . This suggests its utility in developing new pharmaceuticals to combat resistant strains of bacteria and fungi.
Agriculture: Pesticide Synthesis
In agriculture, this compound could be used in the synthesis of pesticides. Its derivatives, particularly those involving thiazole structures, have been utilized in the preparation of compounds like 2-chloroacetamido-4-(4-chlorophenyl)thiazole, which may serve as intermediates in creating more effective and targeted agricultural chemicals .
Biochemistry: Enzyme Inhibition
The biochemical applications of this compound include enzyme inhibition studies. By modifying the structure of this compound, researchers can investigate its interaction with various enzymes, potentially leading to the discovery of new inhibitors that can regulate enzyme activity in pathological conditions .
Material Science: Chemical Synthesis
In material science, this compound’s derivatives are valuable for chemical synthesis processes. They can be used as building blocks for creating new materials with desired properties, such as enhanced durability or specific reactivity, which could be beneficial in developing new polymers or coatings .
Environmental Science: Pollution Treatment
The compound’s derivatives have been studied for their role in environmental science, particularly in pollution treatment. They could be used to synthesize chemicals that degrade environmental pollutants or serve as catalysts in reactions that neutralize toxic substances .
Pharmaceutical Research: Drug Development
In pharmaceutical research, this compound is a candidate for drug development due to its structural similarity to other bioactive compounds. It could be a precursor in synthesizing drugs with anti-inflammatory, analgesic, or antiviral properties, expanding the arsenal of available medications .
Chemistry: Organic Synthesis
This compound is also significant in organic chemistry for the synthesis of complex molecules. Its reactive functional groups make it a versatile intermediate in constructing larger, more complex organic compounds used in various chemical industries .
Computational Chemistry: Molecular Modeling
Finally, in computational chemistry, the compound can be used in molecular modeling to predict the behavior of new derivatives. Density functional theory (DFT) studies, for example, can help in understanding the thermodynamic properties and reactivity of its derivatives, aiding in the design of new compounds with specific characteristics .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share some structural similarities with this compound, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A related compound was found to have promising admet properties , suggesting that 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid might also exhibit favorable pharmacokinetic characteristics.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound may also exert various molecular and cellular effects.
properties
IUPAC Name |
4-(4-chloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSNSRKMOHOEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279000 | |
| Record name | 4-(4-Chloroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17722-52-0, 2104-66-7 | |
| Record name | 17722-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chloroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLOROSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







